molecular formula C16H12FN3O3 B2514648 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-51-7

4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2514648
CAS No.: 865286-51-7
M. Wt: 313.288
InChI Key: PYEOEQNWKWVZFZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (PubChem CID: 4686761) is a chemical compound with the molecular formula C16H12FN3O3 and belongs to the class of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides . This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating significant potential as a novel antibacterial agent, particularly against drug-resistant Gram-positive bacterial pathogens . Research indicates that structurally related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with some analogs showing minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL, outperforming standard treatments like linezolid . These compounds are of high interest due to their multi-targeting mechanisms of action, which can include the inhibition of essential bacterial processes such as menaquinone biosynthesis, and effects on proteins like DnaX and Pol IIIC, alongside the ability to depolarize bacterial membranes and regulate iron homeostasis, leading to effective bacterial killing . Furthermore, members of this chemical class have shown a remarkably low propensity for resistance development in MRSA over extended periods, making them valuable tools for investigating new pathways to combat antimicrobial resistance . This product is intended for non-human research applications only and is a key compound for researchers in infectious disease and antibacterial drug discovery exploring novel modes of action against multi-drug resistant bacteria.

Properties

IUPAC Name

4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEOEQNWKWVZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H15N3O3\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This structure features a cinnamamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group . The presence of the fluorine atom is significant as it often enhances the biological activity of compounds by modifying their electronic properties.

Target Enzymes

The primary targets for this compound are cholinesterase enzymes, specifically:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BuChE)

Inhibition of these enzymes leads to an increase in acetylcholine concentration, which can enhance synaptic transmission and potentially improve cognitive functions.

Biochemical Pathways

The compound's interaction with cholinesterases affects the cholinergic pathway, which is crucial for neurotransmission. By preventing the breakdown of acetylcholine, it can have various physiological effects including improved memory and cognition.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies highlighting its potential as an antibacterial agent comparable to conventional antibiotics .

Pathogen Activity IC50 (µg/mL)
Staphylococcus aureusModerate inhibition15.6
Escherichia coliSignificant inhibition12.0
Candida albicansMild inhibition25.0

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line Activity IC50 (µM)
HeLa (cervical cancer)High cytotoxicity8.5
MCF-7 (breast cancer)Moderate cytotoxicity12.0
A549 (lung cancer)Low cytotoxicity20.0

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer activity by increasing lipophilicity and improving cellular uptake .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound also demonstrates antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various substituted oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of electron-donating groups significantly enhanced antimicrobial efficacy .
  • Cytotoxicity Assessment : In vitro assays assessing the cytotoxicity of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against glioblastoma and other tumor cells .
  • Mechanism of Action : The anticancer effects are often attributed to the compound's ability to induce apoptosis in cancer cells by damaging DNA and modulating cell cycle progression .

Antidiabetic Properties

The potential of this compound as an anti-diabetic agent has been explored through various studies:

  • In Vivo Studies : Research using genetically modified models such as Drosophila melanogaster has shown that related compounds can significantly lower glucose levels .
  • Mechanism : The mechanism may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.

Antimicrobial Activity

Oxadiazole derivatives are also being investigated for their antimicrobial properties:

  • Broad Spectrum Activity : Some studies have reported that oxadiazole-containing compounds exhibit activity against a range of microorganisms, including bacteria and fungi. This suggests potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study focusing on a series of oxadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, including OVCAR-8 and NCI-H40. The compounds showed percent growth inhibitions exceeding 80% at specific concentrations .

Case Study 2: Anti-diabetic Effects

In another study involving diabetic models, several oxadiazole derivatives were evaluated for their ability to lower blood glucose levels. Results indicated that specific compounds significantly reduced glucose levels compared to control groups .

Table 1: Biological Activities of Related Compounds

Activity TypeRelated CompoundIC50 (µM)Reference
AntitumorCompound A23.30 ± 0.35
AntidiabeticCompound BNot specified
AntimicrobialCompound CVaries

Table 2: Structural Features and Corresponding Activities

Structural FeatureActivity TypeObserved Effect
Methoxy GroupAntitumorEnhanced cytotoxicity
Fluorine SubstitutionAntidiabeticIncreased efficacy in glucose lowering
Oxadiazole MoietyAntimicrobialBroad spectrum antimicrobial activity

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Electron-donating groups (e.g., methoxy in LMM5 and the target compound) enhance solubility and may improve bioavailability . Halogenation (e.g., fluoro in HSGN-235 or chloro in 5a) increases lipophilicity and membrane permeability, critical for antimicrobial activity .

Synthetic Yields :

  • Yields for 1,3,4-oxadiazoles vary widely (24–90%), influenced by substituent reactivity and coupling methods. For example, compound 7c (90% yield) used optimized protocols, whereas lower yields (e.g., 24% for compound 23 in ) reflect steric or electronic challenges .

Physicochemical Properties
  • Spectral Data :
    • IR spectra of benzamide-oxadiazoles show characteristic C=O (~1674 cm⁻¹) and NH (~3312 cm⁻¹) stretches .
    • LCMS (e.g., compound 7c: m/z 382 [M+Na]⁺) and NMR data (aromatic proton integration) confirm structural integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?

  • Methodological Answer: The compound is synthesized via coupling reactions between the carboxylic acid derivative (e.g., 4-fluorobenzoic acid) and the oxadiazol-2-amine intermediate. Key steps include:

  • Activation of the carboxylic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate .
  • Reaction with the oxadiazole amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like DMF or THF.
  • Purification via column chromatography or recrystallization. Optimal yields (~70–85%) are achieved at room temperature (25°C) with a 1:1.2 molar ratio of acid to amine .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:

  • IR Spectroscopy: Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • ¹H-NMR: Key signals include the methoxy proton resonance at δ 3.8–4.0 ppm (singlet, 3H), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and oxadiazole-linked phenyl protons (δ 7.5–7.9 ppm) .
  • Elemental Analysis: Validate empirical formula (e.g., C₁₆H₁₁FN₃O₃) with <0.5% deviation .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

  • Methodological Answer: Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching effects. The optimal pH range is 5–7, where the compound remains in its neutral form, avoiding protonation/deprotonation of the oxadiazole or amide groups. At pH <5 or >7, fluorescence decreases by 30–50% due to electronic transitions altering excited-state stability .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s biological activity against cancer targets?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (1–100 µM range) .
  • Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with positive controls (e.g., doxorubicin) to assess potency .
  • Apoptosis Pathways: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells after 24–48 hr exposure .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Methodological Answer:

  • Oxidation of Methoxy Groups: Replace the 4-methoxyphenyl group with a hydroxyl derivative (via BBr₃-mediated demethylation) to improve hydrogen-bonding interactions with target proteins .
  • Heterocycle Substitution: Replace the oxadiazole ring with a thiadiazole or triazole moiety to alter electron distribution and binding affinity .
  • Fluorine Positioning: Introduce fluorine at meta/para positions on the benzamide ring to modulate lipophilicity (logP) and membrane permeability .

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Torsional Angles: The dihedral angle between the oxadiazole and fluorobenzamide rings is ~25–30°, confirming non-planar conformation, which contradicts DFT-predicted coplanarity .
  • Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the crystal lattice, explaining discrepancies in solubility models .

Q. What methodologies address discrepancies in fluorescence intensity under varying temperatures?

  • Methodological Answer:

  • Thermal Stability Tests: Fluorescence intensity decreases by 15% at 40°C due to increased non-radiative decay. Use temperature-controlled cuvette holders (±0.1°C accuracy) for reproducible measurements .
  • Time-Resolved Spectroscopy: Compare lifetimes (τ) at 25°C vs. 40°C to distinguish thermal quenching from photodegradation .

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